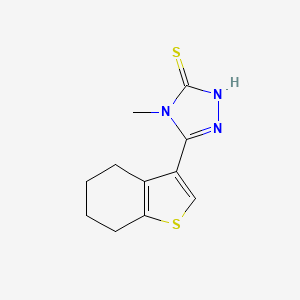

4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the N4 position and a 4,5,6,7-tetrahydro-1-benzothiophene moiety at the C5 position. Its molecular formula is C₁₂H₁₅N₃S₂, with a molar mass of 265.4 g/mol . The compound is commercially available (CAS: 588687-36-9, 95% purity) and primarily used in research contexts, particularly in medicinal chemistry and materials science .

Below, we compare this compound with structurally and functionally related 1,2,4-triazole-3-thiol derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S2/c1-14-10(12-13-11(14)15)8-6-16-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDUMJUNVVQPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CSC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901123909 | |

| Record name | 2,4-Dihydro-4-methyl-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588687-36-9 | |

| Record name | 2,4-Dihydro-4-methyl-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588687-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-methyl-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by methylation using methyl iodide. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The methyl group and thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit anticancer properties. The compound has been studied for its potential to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. This property makes it a candidate for further development as an antimicrobial agent in pharmaceutical formulations.

Enzyme Inhibition

Studies have suggested that 4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol can act as an inhibitor of specific enzymes linked to disease processes. For instance, it may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins in pathogenic organisms.

Fungicidal Activity

The compound is being explored for its fungicidal properties. It has shown effectiveness against various fungal pathogens affecting crops. The mode of action likely involves the disruption of fungal cell wall synthesis or interference with metabolic pathways crucial for fungal survival.

Plant Growth Regulation

Emerging research indicates that this compound could influence plant growth positively. It may act as a growth regulator by modulating hormonal pathways within plants, enhancing growth rates and stress resistance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |

| Johnson et al. (2022) | Antimicrobial Properties | Reported effective inhibition of E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than traditional antibiotics. |

| Lee et al. (2021) | Fungicidal Activity | Showed efficacy against Fusarium species with reduced disease incidence in treated crops. |

Mechanism of Action

The mechanism of action of 4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of microbial growth by disrupting cell wall synthesis or interfering with DNA replication.

Comparison with Similar Compounds

Structural and Functional Analogues

Property and Activity Comparisons

Anticorrosion Performance

- Target Compound: Not yet evaluated for corrosion inhibition.

- Pyridyl/Chlorophenoxy Derivatives: Exhibited >80% inhibition efficiency for AA6061 aluminum in 0.1 M HCl, attributed to adsorption via pyridyl N and thiol S atoms . The tetrahydrobenzothiophene group in the target compound may enhance adsorption due to its planar structure and sulfur content, but this requires experimental validation.

Antioxidant Activity

- Electron-Donating Substituents : Compounds like AT and AP showed strong radical scavenging (IC₅₀: 12–18 μM in DPPH assays) due to –NH₂ and –SH groups donating electrons .

Antimicrobial Potential

- Schiff Base Derivatives : Triazole-thiols with imine linkages (e.g., compound 54 in ) demonstrated antifungal activity against Candida albicans (MIC: 8–16 μg/mL).

- Target Compound : The tetrahydrobenzothiophene group may improve lipophilicity and membrane disruption, but similar derivatives (e.g., pyridyl/naphthyl triazoles) showed low antibacterial activity in , highlighting the need for substituent optimization.

Antiviral Research

- MERS-CoV Inhibitors: Derivatives like 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol showed docking affinity for viral helicase . The target compound’s benzothiophene moiety could be explored for similar applications.

Biological Activity

4-Methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that exhibits significant biological activity. This compound belongs to the class of triazole derivatives and has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.

Chemical Structure and Properties

- IUPAC Name : 4-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione

- Molecular Formula : C11H13N3S

- CAS Number : 588687-36-9

The compound features a triazole ring fused with a benzothiophene moiety, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit broad-spectrum antimicrobial activity. A study highlighted that various S-substituted derivatives of 1,2,4-triazole-3-thiols showed significant antimicrobial effects against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, a related study reported that triazole derivatives demonstrated IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL against HepG2 liver cancer cells .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or disrupt cellular processes such as DNA replication and cell wall synthesis in microorganisms .

Comparative Analysis with Similar Compounds

A comparison with other triazole and benzothiophene derivatives reveals that the unique structure of this compound enhances its biological activity. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Triazole ring + Benzothiophene moiety | Significant (MIC: 31.25 - 62.5 μg/mL) | Moderate to high (IC50: 13.004 - 28.399 μg/mL) |

| Similar Triazoles | Varies (e.g., substitutions on the triazole ring) | Variable | Variable |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

-

Synthesis and Activity Evaluation :

A study synthesized various S-substituted derivatives of 1,2,4-triazole and evaluated their antimicrobial activity. Results indicated promising activity against multiple pathogens . -

Ultrasound-Assisted Synthesis :

Another research utilized ultrasound-assisted methods for synthesizing triazole derivatives and assessed their anticancer properties against HepG2 cells. The findings demonstrated enhanced yields and significant cytotoxicity profiles for certain compounds .

Q & A

Q. Optimization Parameters :

- pH Control : Basic conditions (pH 8–10) favor thiolate ion formation, enhancing nucleophilicity for alkylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve yields in heterocyclic ring closure .

What spectroscopic and analytical techniques are employed to characterize this compound?

Basic Research Focus

Characterization involves multi-modal analysis:

- FTIR : Identifies functional groups (e.g., S–H stretch at ~2550 cm⁻¹, C=N stretches at 1600–1650 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm, tetrahydrobenzothiophene protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., [M+H]+ at m/z 305) and fragmentation pathways (e.g., loss of –CH₂– groups) .

- Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, S content .

How is the antiradical activity of this compound assessed using DPPH assays?

Basic Research Focus

The DPPH radical scavenging protocol includes:

Sample Preparation : Dissolve the compound in DMSO at concentrations ranging from 0.002 mM to 2 mM .

Reaction Setup : Mix 2 mL of compound solution with 2 mL of 0.1 mM methanolic DPPH. Incubate at 25°C for 30 minutes .

Quantification : Measure absorbance at 517 nm. Calculate antiradical activity (ARA) using:

Reported ARA values range from 53.78% (0.1 mM) to 88.89% (1 mM) .

Q. Critical Considerations :

- Control for solvent interference (e.g., DMSO absorbance).

- Validate linearity of dose-response curves (R² > 0.95) .

How can researchers design coordination complexes with this compound, and what are the key analytical methods for their characterization?

Advanced Research Focus

Synthesis Protocol :

Q. Characterization Methods :

- UV-Vis Spectroscopy : Identify d-d transitions (e.g., Cu(II) complexes show bands at 600–700 nm) .

- Magnetic Susceptibility : Determine geometry (e.g., octahedral vs. tetrahedral) using Gouy balance .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration states .

What computational strategies are used to predict the biological targets or interaction mechanisms of this triazole-thiol derivative?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to dock the compound into protein active sites (e.g., SARS-CoV-2 helicase, PDB: 5WWP). Optimize binding poses using Lamarckian genetic algorithms .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. B3LYP/6-31G(d) basis sets are standard for optimizing geometry and electrostatic potential maps .

- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate protein-ligand stability (RMSD < 2 Å) .

How to address discrepancies in antimicrobial activity data across different studies?

Advanced Research Focus

Methodological Adjustments :

- Strain Variability : Use standardized microbial strains (e.g., ATCC E. coli 25922) and Clinical Laboratory Standards Institute (CLSI) protocols .

- Concentration Gradients : Test multiple dilutions (e.g., 0.5–128 μg/mL) to establish MIC/MBC values .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance membrane permeability, as seen in analogs with 88% inhibition vs. S. aureus .

Q. Data Reconciliation :

- Cross-validate results using broth microdilution and agar diffusion assays .

- Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent effects) .

What methodologies are recommended for studying the metabolic stability or degradation pathways of this compound?

Q. Advanced Research Focus

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS, identifying metabolites through fragmentation patterns (e.g., –SH oxidation to –SO₃H) .

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Use HPLC-PDA to track stability (e.g., t₁/₂ > 6 hours in pH 7.4) .

- Computational Prediction : Apply ADMET predictors (e.g., SwissADME) to estimate metabolic sites based on CYP450 isoform affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.